molecular formula C9H9N3O2 B6147272 methyl 3-(azidomethyl)benzoate CAS No. 180863-54-1

methyl 3-(azidomethyl)benzoate

Cat. No.: B6147272
CAS No.: 180863-54-1
M. Wt: 191.2
InChI Key:
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Description

Methyl 3-(azidomethyl)benzoate is a chemical compound. It is an ester and has similar properties to other esters .


Synthesis Analysis

Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . A study showed that zirconium metal catalysts with fixed Ti had the best activity . Another synthesis method involves the tandem anionic cyclization of o-(azidomethyl)benzoates with 2-cyanoacetamides . This method provides 59–74% yields of target compounds .


Molecular Structure Analysis

Three conformational polymorphs of 3-(azidomethyl)benzoate have been reported . All three structures maintain similar carboxylic acid dimers and π–π stacking . Crystal structure analysis and computational evaluations highlight the azidomethyl group as a source of conformational polymorphism .


Chemical Reactions Analysis

The protocol rapidly synthesizes m-Difluorobenzene with 85% total yield . The molar ratio of hydrochloric acid used in the process reduces to 3.6 equivalent . Furthermore, the reaction time can be decreased from hours to within 40 s .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as benzodiazepines, have been found to interact with the central nervous system

Mode of Action

The exact mode of action of methyl 3-(azidomethyl)benzoate is currently unknown . It’s known that similar compounds can interact with their targets through various mechanisms, such as acting as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

Biochemical Pathways

For instance, benzoate metabolism in the human gut microbiome involves the protocatechuate branch of the beta-ketoadipate pathway . Additionally, methyl benzoate biosynthesis in plants involves several genes associated with the methylation of benzoic acid and salicylic acid .

Pharmacokinetics

Similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have been found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . MDHB also permeates the blood-brain barrier and is rapidly distributed to all organs .

Result of Action

For instance, benzimidazole molecules are effective against various strains of microorganisms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, methyl benzoate, a similar compound, has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests, and its efficacy can be influenced by environmental conditions .

Safety and Hazards

Methyl benzoate is combustible and containers may explode when heated . It is also irritating to the eyes, nose, throat, upper respiratory tract, and skin . It may cause allergic skin and respiratory reactions .

Future Directions

Methyl benzoate is a promising candidate for use in integrated pest management under either greenhouse or field conditions . It has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(azidomethyl)benzoate involves the reaction of methyl 3-bromobenzoate with sodium azide in the presence of a copper catalyst.", "Starting Materials": [ "Methyl 3-bromobenzoate", "Sodium azide", "Copper catalyst" ], "Reaction": [ "Add methyl 3-bromobenzoate to a reaction flask", "Add sodium azide and copper catalyst to the reaction flask", "Heat the reaction mixture to 80-100°C for several hours", "Cool the reaction mixture and filter off any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting product by column chromatography" ] }

CAS No.

180863-54-1

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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